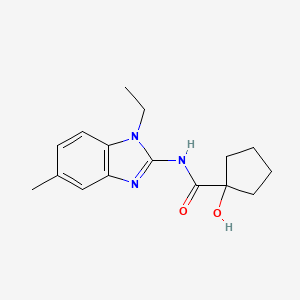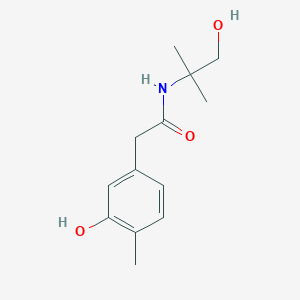![molecular formula C10H20N2O2 B6637927 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, also known as HEPP or Hydroxyethylpiperidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to possess several biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide exerts its effects through various mechanisms of action. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide also acts as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit antioxidant activity, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several advantages for lab experiments. It is a synthetic molecule, making it easy to produce and purify. Additionally, it has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for various applications.
However, there are also limitations to using 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide in lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide may have limited solubility in certain solvents, which may affect its efficacy in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its effects on various neurotransmitters and enzymes.
Another potential future direction is the development of new synthetic derivatives of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide with improved efficacy and safety profiles. Additionally, research is needed to explore the potential of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide for the treatment of other conditions, such as inflammatory disorders and pain management.
Conclusion
In conclusion, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is a promising synthetic molecule that has gained significant attention in the field of scientific research. It possesses several biochemical and physiological effects, making it a potential candidate for various applications. Further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its potential for the treatment of various conditions.
Synthesemethoden
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can be synthesized using a simple and efficient method. It involves the reaction between 3-hydroxypropanoic acid and piperidine, followed by the addition of butanoyl chloride. The resulting product is 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, which can be purified and isolated using standard techniques.
Wissenschaftliche Forschungsanwendungen
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has shown potential for various scientific research applications. It has been extensively studied for its neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain management.
Eigenschaften
IUPAC Name |
2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCIVAGSQSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
